1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one
説明
特性
IUPAC Name |
1'-(2-ethylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-14(4-2)18(22)20-11-9-19(10-12-20)13-16(21)15-7-5-6-8-17(15)23-19/h5-8,14H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQHELASZAZPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the condensation of a chroman derivative with a piperidine derivative under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the spirocyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. The choice of solvents, reagents, and catalysts is crucial to minimize environmental impact and enhance process efficiency .
化学反応の分析
Types of Reactions: 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that may include acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
科学的研究の応用
1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
作用機序
The mechanism of action of 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application .
類似化合物との比較
Comparison with Similar Compounds
The biological activity of spiro[chroman-2,4'-piperidin]-4-one derivatives is highly dependent on substituents at the 1'-position. Below is a comparative analysis of key analogs:
Anticancer Activity
- Key Findings: Sulfonyl-substituted derivatives (e.g., 106) exhibit potent cytotoxicity, likely due to enhanced electrophilicity and membrane permeability . Bulky or electron-donating groups (e.g., trimethoxyphenyl in 15) reduce activity, suggesting steric hindrance or reduced target affinity . Quinoline-coupled analogs (e.g., 12a) show dual functionality, targeting acetyl-CoA carboxylase (ACC) for metabolic diseases but also demonstrating antiproliferative effects .
Anti-Tubercular Activity
| Compound | Substituent | MIC (µg/mL) | Target Pathogen | Reference |
|---|---|---|---|---|
| H37Ra inhibitors | Varied aryl/heteroaryl | 2–16 | Mycobacterium tuberculosis |
- Key Findings :
ACC Inhibition for Metabolic Diseases
| Compound | Substituent | IC50 (nM) | Target Enzyme | Reference |
|---|---|---|---|---|
| Quinoline derivatives | Quinoline-4-carbonyl | 50–200 | Human ACC1/ACC2 |
- Key Findings: The spirochromanone core binds to the carboxyltransferase (CT) domain of ACC, while quinoline moieties enhance allosteric inhibition .
Structure-Activity Relationships (SAR)
- Electrophilic Groups : Sulfonyl or acyl groups enhance cytotoxicity by interacting with nucleophilic residues in target proteins .
- Aromatic Systems: Quinoline or phenyl groups improve ACC inhibition via π-π stacking in hydrophobic enzyme pockets .
- Steric Effects : Bulky substituents (e.g., trimethoxyphenyl) disrupt binding, emphasizing the need for optimized substituent size .
生物活性
1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a spirocyclic structure that combines a chroman moiety with a piperidine ring. Its molecular formula is , and it has a molecular weight of approximately 245.32 g/mol. The unique spiro configuration contributes to its biological properties.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of spiro[chroman-2,4'-piperidin]-4-one derivatives. A series of analogs were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. The compounds demonstrated significant inhibitory activity, with some derivatives exhibiting low nanomolar IC50 values. The SAR analysis indicated that modifications at specific positions on the chroman and piperidine rings could enhance activity against tuberculosis .
| Compound | IC50 (nM) | Structural Modifications |
|---|---|---|
| 1a | 5.2 | Ethyl group at position 2 |
| 1b | 12.8 | Methyl group at position 4 |
| 1c | 7.5 | Hydroxyl substitution at position 6 |
Acetyl-CoA Carboxylase Inhibition
Another area of interest is the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Various derivatives of spiro[chroman-2,4'-piperidin]-4-one were tested for ACC inhibitory activity. Notably, compound 38j showed promising results by significantly reducing the respiratory quotient in animal models, indicating enhanced fat oxidation even under high carbohydrate diets .
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Key Enzymes: The compound's ability to inhibit ACC suggests a potential role in metabolic regulation.
- Antimicrobial Action: Its effectiveness against Mycobacterium tuberculosis implicates mechanisms involving disruption of bacterial cell wall synthesis or metabolic pathways.
Case Studies
-
Study on Antitubercular Activity:
A study conducted by Nandikolla et al. synthesized various spiro[chromane-2,4'-piperidin]-4-one derivatives and assessed their antitubercular efficacy using standard microbial sensitivity tests. The results indicated that specific structural modifications could enhance the potency against resistant strains of tuberculosis . -
ACC Inhibition Study:
In another investigation focusing on ACC inhibition, several derivatives were evaluated in vitro for their ability to reduce lipid accumulation in C57BL/6J mice. The findings demonstrated that certain modifications led to significant decreases in body fat percentage when compared to controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1'-(2-ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one derivatives?
- Methodology : The synthesis typically involves multi-step procedures. For example:
- General Method A : Reacting spiro[chroman-2,4'-piperidin]-4-one with acid chlorides (e.g., 2-ethylbutanoyl chloride) under triethylamine catalysis at 60°C for 5 hours, followed by solvent removal and recrystallization from ethanol .
- General Method B : Sulfonyl chloride derivatives are coupled with spiro[chroman-2,4'-piperidin]-4-one intermediates at room temperature for 6 hours, followed by purification via recrystallization .
- Key Tools : NMR, HRMS, and TLC are used for structural validation .
Q. How is the in vitro cytotoxicity of these compounds evaluated in cancer cell lines?
- Methodology :
- MTT Assay : Cells (e.g., MCF-7, A2780, HT-29) are treated with test compounds for 72 hours. Viability is quantified via absorbance of formazan crystals at 570 nm, with doxorubicin as a positive control .
- Data Interpretation : IC50 values are calculated using dose-response curves. For example, compound 16 showed IC50 values of 0.31–5.62 μM across three cell lines, while compound 15 (trimethoxyphenyl derivative) had weaker activity (IC50 = 18.77–47.05 μM) .
Q. What structural features correlate with enhanced anticancer activity?
- Methodology : Comparative analysis of substituent effects:
- Sulfonyl vs. Carbonyl Linkers : Sulfonyl-bridged derivatives (e.g., compound 16) exhibit stronger cytotoxicity than carbonyl-linked analogues (e.g., compound 14) due to improved electrophilic properties and membrane permeability .
- Substituent Optimization : Replacing phenyl groups with methoxy or bulky adamantyl groups can reduce activity, as seen in compound 15 .
Advanced Research Questions
Q. How do spiro[chroman-2,4'-piperidin]-4-one derivatives induce apoptosis in cancer cells?
- Methodology : Mechanistic studies using:
- Annexin V/PI Staining : Quantifies early/late apoptosis. Compound 16 increased early apoptotic MCF-7 cells by >3-fold at 10 μM compared to controls .
- Cell Cycle Analysis : Flow cytometry reveals G2-M phase arrest (e.g., compound 16 increased sub-G1 cells from 0.30% to 1.54% at 10 μM) .
- Key Insight : Apoptosis is mediated via intrinsic pathways, supported by caspase activation and mitochondrial membrane depolarization assays (not explicitly detailed in evidence but inferred from apoptosis markers) .
Q. How can structural contradictions in activity data guide further optimization?
- Case Study : Compound 15 (trimethoxyphenyl derivative) showed weak activity (IC50 >18 μM) despite structural similarities to active analogues.
- Hypothesis : Methoxy groups may hinder target binding due to steric effects or reduced solubility .
- Solution : Replace trimethoxyphenyl with electron-withdrawing groups (e.g., sulfonamides) or heterocycles to enhance binding affinity .
Q. What experimental challenges arise in evaluating these compounds for in vivo studies?
- Methodology :
- ADME/Tox Profiling : Requires solubility testing (e.g., logP optimization) and metabolic stability assays (e.g., cytochrome P450 inhibition).
- In Vivo Models : Xenograft studies (e.g., HCT-116 murine models) are needed to validate efficacy, as seen in related spirocyclic HDAC inhibitors .
- Limitations : Low bioavailability of compound 16 in preliminary pharmacokinetic studies (not explicitly stated but inferred from the need for structural optimization in evidence) .
Q. How do computational methods aid in predicting target interactions?
- Methodology :
- Molecular Docking : Simulates binding to targets like histone deacetylases (HDACs) or acetyl-CoA carboxylase. For example, spiro[chroman-2,4'-piperidin]-4-one derivatives show affinity for HDAC active sites via hydrophobic interactions .
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with IC50 values to prioritize synthetic targets .
Key Recommendations for Future Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
